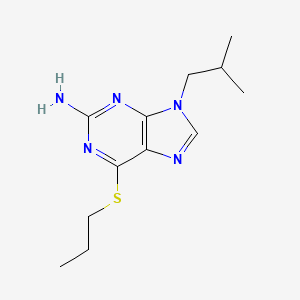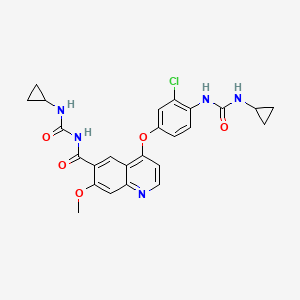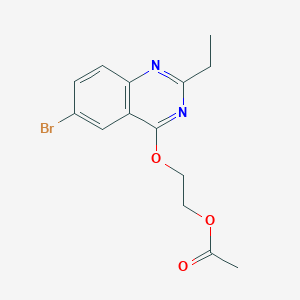![molecular formula C8H5Br3N2 B15218773 3,6,8-Tribromo-2-methylimidazo[1,2-a]pyridine CAS No. 306280-28-4](/img/structure/B15218773.png)
3,6,8-Tribromo-2-methylimidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,8-Tribromo-2-methylimidazo[1,2-a]pyridine is a halogenated heterocyclic compound. It belongs to the imidazo[1,2-a]pyridine class, which is known for its wide range of applications in medicinal chemistry and material science . The compound’s structure consists of a fused bicyclic ring system with three bromine atoms and a methyl group attached to the imidazo[1,2-a]pyridine core .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,8-tribromo-2-methylimidazo[1,2-a]pyridine typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. This can be achieved through the reaction of 2-methylimidazo[1,2-a]pyridine with bromine under controlled conditions . The reaction proceeds as follows:
Starting Material: 2-methylimidazo[1,2-a]pyridine.
Reagent: Bromine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Large quantities of 2-methylimidazo[1,2-a]pyridine and bromine.
Reactor Design: Use of industrial reactors with precise temperature and reaction time control.
Purification: Post-reaction purification steps, such as recrystallization or chromatography, to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
3,6,8-Tribromo-2-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 3,6,8-triamino-2-methylimidazo[1,2-a]pyridine .
Applications De Recherche Scientifique
3,6,8-Tribromo-2-methylimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly in the treatment of infectious diseases like tuberculosis.
Material Science: The compound’s unique structural properties make it useful in the development of advanced materials.
Biological Studies: It is used in biological research to study its effects on various biological pathways and targets.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 3,6,8-tribromo-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and imidazo[1,2-a]pyridine core allow it to interact with enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.
2-Methylimidazo[1,2-a]pyridine: The parent compound used in the synthesis of 3,6,8-tribromo-2-methylimidazo[1,2-a]pyridine.
6-Bromo-8-methylimidazo[1,2-a]pyridine: Another halogenated derivative with similar structural properties.
Uniqueness
This compound is unique due to the presence of three bromine atoms at specific positions on the imidazo[1,2-a]pyridine core. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
306280-28-4 |
|---|---|
Formule moléculaire |
C8H5Br3N2 |
Poids moléculaire |
368.85 g/mol |
Nom IUPAC |
3,6,8-tribromo-2-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H5Br3N2/c1-4-7(11)13-3-5(9)2-6(10)8(13)12-4/h2-3H,1H3 |
Clé InChI |
CRSIRQVFBIWHQR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N2C=C(C=C(C2=N1)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(Oxolan-3-yl)methyl]amino}butanenitrile](/img/structure/B15218706.png)
![{[1-(Cyclopropylmethyl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B15218714.png)
![Hydrazinecarboxamide, N-[5-(aminosulfonyl)-1H-imidazol-4-yl]-](/img/structure/B15218722.png)
![N-[2-Hydroxy-3-(tetradecyloxy)propyl]-L-histidine](/img/structure/B15218723.png)


![N-(Acetyloxy)-N-[(1H-imidazol-5-yl)methyl]benzamide](/img/structure/B15218743.png)

![(2-Methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine](/img/structure/B15218752.png)


![[1-(2-Hydroxyethyl)hydrazinyl]acetic acid](/img/structure/B15218759.png)

